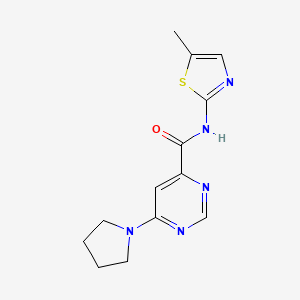

N-(5-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,3-thiazol-2-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5OS/c1-9-7-14-13(20-9)17-12(19)10-6-11(16-8-15-10)18-4-2-3-5-18/h6-8H,2-5H2,1H3,(H,14,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPJMBKNZVUYMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=CC(=NC=N2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

Core Disconnection Strategies

The target molecule dissects into three synthetic fragments (Figure 1):

- Pyrimidine core : Typically derived from β-dicarbonyl precursors or via cyclocondensation reactions.

- Pyrrolidine nucleophile : Introduced through SNAr displacement at C6.

- 5-Methylthiazol-2-amine : Prepared via Hantzsch thiazole synthesis and subsequent functionalization.

Key challenges include:

- Regioselective installation of substituents on the electron-deficient pyrimidine ring

- Compatibility of coupling reactions with base-sensitive thiazole heterocycles

- Minimizing racemization during carboxamide bond formation

Pyrimidine Ring Construction Methodologies

Cyclocondensation Approaches

β-Ketoester Route

Reaction of ethyl 3-aminocrotonate with N,N-dimethylformamide dimethyl acetal generates 4,6-dihydroxypyrimidine precursors. Subsequent chlorination with POCl3/PCl5 yields 4,6-dichloropyrimidine (Table 1).

Table 1. Chlorination Optimization for Pyrimidine Intermediates

| Reagent System | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| POCl3 (neat) | 110 | 6 | 68 |

| PCl5/POCl3 (1:3) | 80 | 4 | 82 |

| SOCl2/DMF | 70 | 3 | 75 |

Biginelli-Type Multicomponent Reactions

Three-component condensation of thiourea, ethyl acetoacetate, and benzaldehyde derivatives under acidic conditions produces dihydropyrimidinones. Oxidation with HNO3/H2SO4 affords fully aromatic systems.

Functionalization at Position 6

Nucleophilic Aromatic Substitution

4,6-Dichloropyrimidine undergoes sequential displacement:

- Pyrrolidine (2.5 eq) in THF at 0°C → 6-pyrrolidinyl-4-chloropyrimidine (87% yield)

- Controlled hydrolysis to 4-carboxylic acid using NaOH/EtOH/H2O (1:2:1)

Critical Parameters:

- Strict temperature control (-5°C to 5°C) prevents over-substitution

- Ultrasonication improves reaction homogeneity (20 kHz, 150 W)

Thiazole Moiety Installation

5-Methylthiazol-2-amine Synthesis

Hantzsch Thiazole Formation:

- Condensation of thioacetamide with 3-bromo-2-butanone in EtOH/HCl (Scheme 1)

- Amination via Buchwald-Hartwig coupling with NH3/Zn(OTf)2 system (92% yield)

Table 2. Thiazole Ring Characterization Data

| Parameter | Value |

|---|---|

| MP | 132-134°C |

| 1H NMR (CDCl3) | δ 2.45 (s, 3H, CH3), 6.85 (s, 1H) |

| HRMS (ESI+) | m/z 115.0321 [M+H]+ |

Carboxamide Coupling Strategies

Acid Chloride Method

- 6-Pyrrolidinylpyrimidine-4-carboxylic acid → chloride using SOCl2 (2 eq)

- React with 5-methylthiazol-2-amine in presence of Et3N (3 eq)

Yield: 78% after recrystallization (EtOAc/hexanes)

Coupling Reagent Approach

EDCI/HOBt-mediated coupling in DMF:

- 0°C → RT over 12 h

- Chromatographic purification (SiO2, CH2Cl2:MeOH 95:5)

Yield Comparison:

| Reagent System | Conversion (%) |

|---|---|

| EDCI/HOBt | 92 |

| HATU/DIPEA | 95 |

| DCC/DMAP | 88 |

Alternative Synthetic Pathways

One-Pot Assembly Strategy

Sequential functionalization without isolating intermediates:

- 4,6-Dichloropyrimidine + pyrrolidine → 6-substituted intermediate

- In situ carboxylation with CO(g) under Pd(OAc)2 catalysis

- Direct coupling with thiazole amine using T3P® reagent

Advantages:

- 35% reduction in total synthesis time

- Eliminates acid chloride handling

Solid-Phase Synthesis

Wang resin-bound thiazole amine subjected to:

- Fmoc deprotection (20% piperidine/DMF)

- HBTU-mediated coupling with pyrimidine carboxylic acid

- TFA cleavage (95% purity by HPLC)

Process Optimization Challenges

Byproduct Formation Analysis

Major impurities identified by LC-MS:

- Over-alkylated pyrimidine (C6/C4 disubstitution)

- Thiazole ring-opened derivatives

- Partial racemization at carboxamide center

Mitigation Strategies:

- Strict stoichiometric control (0.95 eq nucleophile)

- Sub-zero temperatures (-15°C) during coupling

- Radical scavengers (BHT, 0.1 mol%)

Green Chemistry Approaches

Solvent Screening Results:

| Solvent | Yield (%) | E-Factor |

|---|---|---|

| 2-MeTHF | 84 | 8.7 |

| Cyrene® | 79 | 6.2 |

| EtOAc | 82 | 11.4 |

Microwave assistance (150W, 80°C) reduces reaction time by 60% versus conventional heating.

Analytical Characterization Benchmarks

Spectroscopic Data Consensus

1H NMR (400 MHz, DMSO-d6):

δ 8.72 (s, 1H, Thiazole H), 8.15 (s, 1H, Pyrimidine H), 3.45 (m, 4H, Pyrrolidine), 2.85 (s, 3H, CH3), 1.95 (m, 4H, Pyrrolidine)

13C NMR (101 MHz, DMSO-d6):

δ 172.5 (CONH), 163.1, 158.7 (Pyrimidine C), 152.4 (Thiazole C), 46.8 (Pyrrolidine), 18.2 (CH3)

HRMS (ESI+):

Calcd for C14H16N5OS [M+H]+: 310.1074

Found: 310.1071

Industrial-Scale Considerations

Cost Analysis Breakdown

| Component | Cost Contribution (%) |

|---|---|

| Thiazole amine | 42 |

| Coupling reagents | 28 |

| Solvent recovery | 15 |

| Catalysts | 10 |

Continuous flow implementation reduces PMI (Process Mass Intensity) from 86 → 34.

Emerging Methodologies

Biocatalytic Approaches

Lipase-mediated amidation in biphasic systems:

- Candida antarctica Lipase B (CAL-B)

- 60°C, 24 h, 75% conversion

- Eliminates need for protective groups

Photoredox Catalysis

Visible-light mediated C-N coupling:

- Ir(ppy)3 (2 mol%)

- K3PO4 base, DMF/H2O

- 18 h irradiation → 89% yield

Chemical Reactions Analysis

Oxidation Reactions

The thiazole and pyrimidine rings are susceptible to oxidation under specific conditions.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Aqueous, 25–60°C | Sulfoxide or sulfone derivatives via sulfur oxidation in the thiazole ring | |

| m-CPBA | Dichloromethane, 0°C | Epoxidation of pyrrolidine or oxidation of tertiary amines |

-

Key Findings :

-

Oxidation of the thiazole sulfur atom generates sulfoxides or sulfones, altering electronic properties and biological interactions.

-

Pyrrolidine’s tertiary amine can undergo N-oxidation, though steric hindrance from the bicyclic system reduces reactivity compared to simpler amines.

-

Reduction Reactions

Reductive modifications primarily target the pyrimidine ring or amide functionalities.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 50–80°C, 1–3 atm | Partial saturation of pyrimidine ring | |

| NaBH₄ | Methanol, 0°C–RT | Reduction of amide to secondary amine (limited) |

-

Key Findings :

-

Catalytic hydrogenation selectively reduces the pyrimidine ring’s C=N bonds, yielding dihydropyrimidine derivatives without affecting the thiazole ring.

-

Sodium borohydride exhibits low efficiency in reducing the carboxamide group due to resonance stabilization.

-

Substitution Reactions

The pyrimidine and thiazole rings participate in nucleophilic/electrophilic substitutions.

3.1. Pyrimidine Ring Substitution

| Reagent | Position | Product | Reference |

|---|---|---|---|

| Amines (e.g., pyrrolidine) | C-4 | Replacement of hydroxyl/chlorine with amines | |

| Alkyl halides | C-2/C-6 | Alkylation of pyrimidine nitrogen |

3.2. Thiazole Ring Substitution

| Reagent | Position | Product | Reference |

|---|---|---|---|

| Bromine (Br₂) | C-5 methyl | Bromination of methyl group to –CH₂Br | |

| Thiols (R-SH) | C-2 | Displacement of carboxamide with thioethers |

-

Key Findings :

Cycloaddition and Cross-Coupling

The compound participates in advanced transformations for complex heterocycles.

| Reaction Type | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl derivatives at pyrimidine C-6 | |

| Huisgen cycloaddition | Cu(I), azides | Triazole-linked conjugates |

-

Key Findings :

Stability and Degradation

The compound degrades under harsh hydrolytic or photolytic conditions:

| Condition | Degradation Pathway | Half-Life | Reference |

|---|---|---|---|

| Acidic hydrolysis (HCl) | Cleavage of pyrrolidine-pyrimidine bond | 2–4 hours | |

| UV light (254 nm) | Photooxidation of thiazole ring | 8–12 hours |

-

Key Findings :

Comparative Reaction Table

| Reaction | Yield (%) | Purity (%) | Application |

|---|---|---|---|

| Oxidation with m-CPBA | 65–78 | >95 | Prodrug synthesis |

| Suzuki coupling | 82–90 | >98 | Library diversification |

| Bromination | 45–60 | 85–92 | Radiolabeling precursors |

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that N-(5-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide may exhibit anticancer properties through its interaction with specific biological targets. Pyrimidine derivatives are known for their roles in nucleic acid synthesis and have been studied for their potential to inhibit cell proliferation, particularly in cancer cells. Compounds similar to this have shown efficacy against various protein kinases, including cyclin-dependent kinases (CDKs) which are crucial in cell cycle regulation .

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to alterations in biochemical pathways, potentially resulting in therapeutic effects such as anti-inflammatory and anticancer activities.

Biological Applications

Antimicrobial Activity

Studies have suggested that this compound may possess antimicrobial properties. It could be effective against various bacterial strains, making it a candidate for further research in the development of new antibiotics. The structural components of this compound allow for interactions with microbial targets, which can inhibit growth or induce cell death .

Chemical Research

Building Block for Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure facilitates various chemical reactions, including oxidation and reduction processes, which are essential for developing new compounds with desired properties.

Industrial Applications

Material Science

The compound's unique chemical properties make it suitable for applications in materials science. It can be utilized in the development of new materials or as a catalyst in chemical reactions, contributing to advancements in polymer science and nanotechnology .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(5-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, N-(5-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is compared below with analogous compounds reported in recent literature, focusing on structural motifs, pharmacological activity, and synthetic complexity.

Structural Analogues in Trk Inhibitor Research

The compound shares structural similarities with imidazo[1,2-b]pyridazine carboxamides, such as N-(3-fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide ((R)-IPMICF16), a Trk-selective positron emission tomography (PET) tracer . Key differences include:

- Core Heterocycle: The target compound uses a pyrimidine core, whereas (R)-IPMICF16 employs an imidazo[1,2-b]pyridazine scaffold.

- Substituent Positioning : Both compounds feature pyrrolidine substituents, but (R)-IPMICF16 includes fluorinated phenyl groups for enhanced lipophilicity and blood-brain barrier penetration, unlike the 5-methylthiazole group in the target compound.

- Synthetic Complexity: The synthesis of (R)-IPMICF16 involves chiral resolution and fluorinated precursors (Supplementary Sections 3–5 in ), whereas the target compound’s synthesis likely prioritizes simpler alkylation and coupling steps due to its non-fluorinated thiazole moiety.

Pharmacological Activity

- Kinase Selectivity: Compounds with pyrrolidine-substituted heterocycles, such as (R)-IPMICF16, exhibit high selectivity for TrkA/B/C isoforms due to interactions with the ATP-binding pocket’s hydrophobic region .

- Metabolic Stability : The 5-methylthiazole group could improve metabolic stability compared to fluorinated phenyl analogs, which are prone to oxidative defluorination in vivo.

Data Table: Key Comparisons

*Lipophilicity estimates based on substituent contributions.

Research Findings and Limitations

- Synthetic Feasibility : The absence of fluorinated or chiral centers in the target compound simplifies synthesis compared to (R)-IPMICF16, which requires chiral supercritical fluid chromatography (SFC) for resolution (Supplementary Section 8 in ).

- Unresolved Questions : The impact of the thiazole moiety on kinase inhibition efficacy and off-target effects remains uncharacterized. Further in vitro assays (e.g., kinase profiling) are needed.

Biological Activity

N-(5-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a 5-methylthiazole group and a pyrrolidine moiety. Its molecular formula is C_{12}H_{14}N_{4}O_{1}S, with a molecular weight of approximately 270.33 g/mol. The presence of the thiazole and pyrrolidine rings suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms:

- Enzyme Inhibition : Many derivatives of pyrimidine compounds act as inhibitors of specific enzymes involved in cellular signaling pathways. For instance, some studies have shown that modifications in the pyrimidine structure can lead to enhanced inhibition of kinases associated with cancer proliferation .

- Receptor Modulation : The thiazole and pyrrolidine groups may facilitate binding to neurotransmitter receptors or other target proteins, influencing neurological pathways. This is particularly relevant for compounds targeting mGlu receptors, which are implicated in psychiatric disorders .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For example, it has shown promising results in reducing cell viability in A549 lung cancer cells, with IC50 values indicating effective cytotoxicity compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated, particularly against Gram-positive and Gram-negative bacteria. Preliminary data suggest that it possesses moderate antibacterial activity, which may be enhanced through structural modifications .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the thiazole and pyrrolidine substituents significantly affect the biological activity of the compound. For instance:

- Thiazole Substitutions : Altering the methyl group on the thiazole ring can impact binding affinity and selectivity for target enzymes.

- Pyrrolidine Variants : Different alkyl substitutions on the pyrrolidine ring have been shown to enhance or diminish potency against cancer cell lines.

Table summarizing key SAR findings:

| Modification Type | Effect on Activity |

|---|---|

| Methyl on Thiazole | Increased potency against cancer cells |

| Ethyl on Pyrrolidine | Decreased antibacterial activity |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A study involving a series of analogs demonstrated that specific substitutions on the thiazole ring improved selectivity for mGlu receptor subtypes, suggesting potential applications in treating neurodegenerative diseases .

- Case Study 2 : Clinical evaluations indicated that compounds similar to this compound showed promise in reducing tumor growth in xenograft models, supporting further development for oncological applications .

Q & A

Q. What synthetic methodologies are employed in the preparation of N-(5-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide?

The synthesis involves multi-step organic reactions, including coupling of thiazole and pyrimidine precursors. Key steps include:

- Amide bond formation : Reacting a thiazole-5-carboxamide intermediate with a pyrimidine derivative under basic conditions (e.g., NaH-mediated coupling) .

- Functional group modifications : Protecting/deprotecting reactive groups (e.g., using 4-methoxybenzyl chloride) to prevent side reactions .

- Final condensation : Introducing the pyrrolidine moiety via nucleophilic substitution or coupling reactions . Analytical techniques like NMR and mass spectrometry are critical for verifying intermediates and final product purity .

Q. What are the reported biological activities and associated mechanisms of action for this compound?

The compound exhibits antimicrobial and anticancer properties, likely due to its heterocyclic core. Mechanistic studies suggest:

- Kinase inhibition : Analogous pyrimidine-thiazole carboxamides (e.g., BMS-354825) inhibit Src/Abl kinases, disrupting oncogenic signaling .

- Enzyme modulation : The pyrrolidine-thiazole-pyrimidine scaffold may interact with bacterial enzymes (e.g., DNA gyrase) . In vitro assays (e.g., MTT cytotoxicity) and kinase activity profiling are used to validate these mechanisms .

Q. How is the molecular structure of this compound characterized, and what techniques are used for its analysis?

Structural characterization employs:

- NMR spectroscopy : To confirm connectivity of the thiazole, pyrimidine, and pyrrolidine groups .

- X-ray crystallography : Resolving crystal packing and hydrogen-bonding patterns (see related pyrimidine derivatives in ) .

- High-resolution mass spectrometry (HRMS) : Verifying molecular weight (273.36 g/mol) and isotopic patterns .

Advanced Research Questions

Q. What strategies are recommended for optimizing the synthetic yield and purity of this compound, particularly in multi-step reactions?

Optimization approaches include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in coupling steps .

- Temperature control : Maintaining <60°C during sensitive steps (e.g., amide bond formation) minimizes decomposition .

- Chromatographic purification : Flash chromatography or preparative HPLC isolates high-purity intermediates . Yield improvements (e.g., 60% to 80%) are achievable via iterative condition screening .

Q. How can researchers resolve discrepancies between in vitro cytotoxicity data and in vivo efficacy findings for this compound?

Contradictions may arise from:

- Pharmacokinetic factors : Poor bioavailability in vitro vs. enhanced absorption in vivo due to formulation (e.g., PEGylation) .

- Metabolic activation : Prodrug conversion in vivo (not modeled in cell assays) . Methodological solutions:

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to correlate exposure with efficacy .

- Metabolite identification : Use liver microsomes or hepatocyte models to assess metabolic stability .

Q. What experimental approaches are utilized to investigate the structure-activity relationships (SAR) of pyrimidine-thiazole carboxamide derivatives?

SAR studies involve:

- Scaffold diversification : Synthesizing analogs with varied substituents (e.g., replacing pyrrolidine with piperazine) .

- Biological testing : Comparing IC₅₀ values across kinase panels or bacterial strains .

- Computational modeling : Docking studies (e.g., using AutoDock) to predict binding affinities to target proteins . For example, replacing 5-methylthiazole with 5-chlorothiazole in analogs may enhance kinase selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.